3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a biphenyl group, and a pyrrolidine-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Biphenyl Group: This step may involve a Suzuki coupling reaction between a halogenated benzothiazole derivative and a boronic acid derivative of biphenyl.
Formation of the Pyrrolidine-2,5-dione Ring: This can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,5-dione ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole and biphenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzothiazole and pyrrolidine-2,5-dione structures are often explored as catalysts in various organic reactions.
Synthesis: They can serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Such compounds may act as inhibitors for specific enzymes, making them potential candidates for drug development.
Antimicrobial Activity: The benzothiazole moiety is known for its antimicrobial properties.
Medicine
Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Similar structure but with a phenyl group instead of a biphenyl group.
3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
The presence of the biphenyl group in 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(biphenyl-4-yl)pyrrolidine-2,5-dione may confer unique properties such as enhanced stability, specific binding interactions, or distinct electronic characteristics compared to its analogs.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-phenylphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S2/c26-21-14-20(29-23-24-18-8-4-5-9-19(18)28-23)22(27)25(21)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFQCDAJIKKDRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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